molecular formula C8H5BrO3 B8205010 6-bromo-4-hydroxy-3H-2-benzofuran-1-one

6-bromo-4-hydroxy-3H-2-benzofuran-1-one

Cat. No.: B8205010
M. Wt: 229.03 g/mol
InChI Key: DNBGQUYHYIEHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-hydroxy-3H-2-benzofuran-1-one is a brominated benzofuranone derivative of interest in medicinal chemistry and organic synthesis. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their presence in numerous natural products and pharmacologically active compounds . They are known to exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties . The bromine atom on the core structure serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies . Similarly, the hydroxy group offers a site for derivatization or can contribute to the molecule's hydrogen-bonding capacity. Researchers value this compound primarily as a versatile synthetic intermediate or building block for developing novel therapeutic agents, particularly in oncology research where halogenated benzofurans have shown promising cytotoxic activities . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-4-hydroxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2,10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBGQUYHYIEHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2O)Br)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling-Mediated Cyclization

A one-pot protocol combines acetyl-protected bromohydroquinone with 2-methyl-1-buten-3-yne under Pd(OAc)₂/PtBu₃/CuI catalysis. Key steps include:

  • Acetylation : 2 equivalents of acetyl chloride in THF with triethylamine (TEA) at 25°C.

  • Coupling : 5 mol% Pd(OAc)₂, 7.5 mol% PtBu₃·HBF₄, and 5 mol% CuI in diisopropylamine (DIPA) at 60°C for 2 hours.

  • Cyclization : Spontaneous ring closure upon deprotection with KOH in aqueous methanol (75°C, 2 hours).

This method yields 6-bromo-4-hydroxy-3H-2-benzofuran-1-one in 50% isolated yield after chromatography.

Borane-THF Assisted Reduction and Cyclization

In an alternative route, 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is reduced using borane-THF complex (1M in THF) under reflux. The intermediate dihydro alcohol undergoes oxidation with HCl to form the lactone (benzofuran-1-one). Yields vary from 49% to 93%, depending on reaction duration and borane stoichiometry.

Functional Group Interconversion and Deprotection

Acetyl Group Dynamics

Acetyl protecting groups are pivotal for preventing undesired side reactions during coupling. Deprotection is achieved via alkaline hydrolysis (KOH/MeOH/H₂O), which concurrently drives lactonization. TLC monitoring reveals that partial deprotection occurs during the Sonogashira step, necessitating stringent pH control.

Oxidative Lactonization

For non-acetylated precursors, MnO₂ or TEMPO-mediated oxidation converts dihydroxy intermediates into the lactone. However, these methods suffer from lower yields (~35%) due to over-oxidation byproducts.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Sonogashira CouplingPd(OAc)₂, PtBu₃, CuI, DIPA60°C, 2h50%One-pot synthesis, high regioselectivityRequires inert atmosphere
Borane-THF ReductionBH₃·THF, HClReflux, 3–14h49–93%Scalable, mild conditionsMultiple purification steps
Oxidative LactonizationMnO₂, TEMPORT, 12h35%No protecting groups neededLow yield, side product formation

Mechanistic Insights and Side Reactions

Competing Pathways in Sonogashira Coupling

The Pd-catalyzed coupling of acetylated bromohydroquinone with alkynes proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with the copper acetylide. Competing Glaser coupling (dimerization of alkynes) is suppressed using excess DIPA as a base.

Borane-Mediated Reduction Byproducts

Over-reduction of the benzoxazine intermediate to tetrahydrobenzofuran is observed when BH₃·THF is used in excess. Quenching with methanol at 0°C minimizes this side reaction.

Scalability and Industrial Considerations

The one-pot Sonogashira method is amenable to scale-up, with demonstrated synthesis of 100 mg batches. However, catalyst cost (Pd, PtBu₃) may limit industrial adoption. In contrast, borane-THF reduction offers cost efficiency but requires rigorous control of reaction times to maximize yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-hydroxy-3H-2-benzofuran-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4-hydroxy-3H-2-benzofuran-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-bromo-4-hydroxy-3H-2-benzofuran-1-one with structurally related benzofuran derivatives, focusing on substituent effects, molecular properties, and synthetic pathways.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound (Target) C₈H₅BrO₃ Br (C6), -OH (C4) ~229 (calculated) High polarity due to -OH; bromine enhances electrophilicity.
4-Bromo-7-methoxy-3H-2-benzofuran-1-one C₉H₇BrO₃ Br (C4), -OCH₃ (C7) 243.05 LogP = 2.13; methoxy group increases lipophilicity vs. hydroxyl .
2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one C₁₇H₁₁BrO₅ Br (benzodioxin C6), -OH (C6), fused dioxane 375.17 Extended conjugation via benzodioxin; higher molecular weight and PSA (~80 Ų).
(3E)-3-[Bromo(phenyl)methylene]isobenzofuran-1-one C₁₅H₉BrO₂ Br-phenyl-methylene group 301.14 Aromatic phenyl enhances stability; lower solubility in polar solvents.

Structural and Electronic Differences

  • In contrast, 4-bromo-7-methoxy-3H-2-benzofuran-1-one () has bromine at C4 and methoxy at C7, directing electrophiles to C5 or C6 due to the methoxy’s ortho/para-directing nature . The benzodioxin-containing analog () exhibits a fused dioxane ring, increasing steric bulk and electron density, which may reduce reactivity compared to simpler benzofurans .
  • Physicochemical Properties :

    • Hydroxyl vs. Methoxy : The hydroxyl group in the target compound increases aqueous solubility (PSA ~50 Ų estimated) compared to the methoxy analog (PSA ~35 Ų) .
    • LogP Trends : The benzodioxin derivative (LogP ~2.5 estimated) is more lipophilic than the target compound (LogP ~1.5 estimated) due to its larger aromatic system, while the phenyl-methylene analog (LogP ~3.0) is highly lipophilic .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-4-hydroxy-3H-2-benzofuran-1-one, and what challenges arise in achieving regioselective bromination?

  • Methodological Answer : A two-step approach is often employed: (1) Synthesis of the benzofuran core via cyclization of substituted phenolic precursors, followed by (2) bromination using reagents like CBr4\text{CBr}_4 in the presence of PPh3\text{PPh}_3. Regioselectivity is influenced by steric and electronic factors; the hydroxyl group at position 4 directs bromination to position 6 due to its electron-donating resonance effects. However, competing side reactions (e.g., over-bromination) require careful temperature control (< 0°C) and stoichiometric monitoring .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR can identify functional groups (e.g., hydroxyl protons at δ 9–10 ppm, carbonyl carbons at δ 170–180 ppm).
  • X-ray crystallography : Single-crystal diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and spatial arrangement. For example, the bromine atom’s position is confirmed via anomalous scattering effects .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine at position 6 is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. For instance, reaction with amines (e.g., NH3\text{NH}_3) in DMF at 80°C replaces bromine with an amino group. Kinetic studies should monitor reaction progress via TLC or HPLC to optimize yield and minimize hydrolysis of the lactone ring .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structure determination of this compound derivatives?

  • Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinned crystals. For disordered atoms, apply PART and SUMP restraints to refine occupancy ratios. High-resolution data (CC1/2>0.9\text{CC}_{1/2} > 0.9) and residual density maps (e.g., Δρmax/min<0.5eA˚3\Delta\rho_{\text{max/min}} < 0.5 \, \text{eÅ}^{-3}) ensure reliability. Cross-validate with DFT-calculated geometries to resolve ambiguities .

Q. What strategies mitigate discrepancies between computational (DFT) and experimental (XRD/NMR) data for this compound?

  • Methodological Answer :

  • Conformational sampling : Use molecular dynamics (MD) simulations to explore low-energy conformers and compare with XRD torsional angles.
  • Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to match NMR chemical shifts.
  • Error analysis : Quantify RMSD between experimental and calculated bond lengths (target: < 0.02 Å) and angles (< 2°). Tools like Mercury (CCDC) automate this process .

Q. How does the electronic environment of this compound influence its spectroscopic and catalytic properties?

  • Methodological Answer :

  • UV-Vis : The bromine atom’s electron-withdrawing effect red-shifts the ππ\pi \rightarrow \pi^* transition (λmax ~ 280–320 nm).
  • Catalysis : In Pd-mediated cross-coupling (e.g., Suzuki), the bromine acts as a directing group, enhancing regioselectivity. Monitor reaction kinetics via in situ IR to optimize catalytic turnover .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives under inert conditions?

  • Methodological Answer :

  • Dry solvents : Distill THF over Na/benzophenone; store under N2\text{N}_2.
  • Moisture-sensitive steps : Use Schlenk lines for bromination.
  • QC checks : Validate intermediates via 1H^1\text{H} NMR (e.g., disappearance of starting material protons) and HRMS (Δm/z<3ppm\Delta m/z < 3 \, \text{ppm}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.